
3-Aminoadipic acid
描述
3-aminoadipic acid is an amino dicarboxylic acid that is adipic acid in which one of the hydrogens at position 3 is replaced by an amino group. It is a beta-amino acid, an amino dicarboxylic acid and a gamma-amino acid. It is functionally related to an adipic acid.
生物活性
3-Aminoadipic acid (3-AAA), also known as α-aminoadipic acid, is an important metabolite in various biological pathways, particularly in the metabolism of lysine. Its biological activities have garnered attention due to its potential implications in metabolic disorders, cardiovascular diseases, and neurobiology. This article provides a detailed overview of the biological activity of 3-AAA, including its metabolic roles, associations with diseases, and potential therapeutic applications.
Metabolic Pathways
This compound is primarily involved in the lysine biosynthesis and degradation pathways . It acts as a precursor in the synthesis of lysine through the α-aminoadipate pathway, which is crucial for various biological functions.
Lysine Biosynthesis
- Pathway : In several organisms, including fungi and yeast, 3-AAA is synthesized from α-ketoadipate via transamination with glutamate, leading to the formation of saccharopine, which is subsequently converted to lysine.
- Enzymatic Reactions :
Lysine Degradation
- Pathway : Conversely, during lysine degradation, 3-AAA is produced from allysine through oxidative reactions.
- Enzymatic Reactions :
Diabetes and Metabolic Disorders
Recent studies have identified 3-AAA as a potential biomarker for insulin resistance and type 2 diabetes . Elevated levels of 3-AAA have been associated with:
- Increased body mass index (BMI) and waist circumference.
- Dyslipidemia characterized by low HDL cholesterol and high triglycerides.
- Insulin resistance in both animal models and human studies.
A notable study found that individuals with higher plasma levels of 3-AAA were four times more likely to develop diabetes compared to those with lower levels .
Cardiovascular Health
Research indicates that 3-AAA may contribute to atherosclerosis by promoting vascular inflammation through the activation of oxidative stress pathways. A recent study demonstrated that serum levels of 3-AAA were significantly higher in patients with atherosclerosis compared to healthy controls. This elevation was linked to increased inflammatory cytokines and plaque size in aortic tissues .
Neurobiological Effects
In the context of neurobiology, 3-AAA has been shown to antagonize excitatory amino acid receptors, particularly the NMDA receptor. This activity suggests a potential role in modulating neuroexcitatory processes, which could have implications for neurological disorders .
Case Study: Diabetes Risk Prediction
A case-control study highlighted that elevated levels of 3-AAA were strongly associated with an increased risk of developing type 2 diabetes. The study utilized metabolomics to analyze metabolite concentrations in individuals who later developed diabetes .
Research Findings: Obesity Treatment
Experimental studies in mice indicated that administration of 3-AAA led to reduced fasting plasma glucose levels and improved insulin secretion. This suggests that 3-AAA may have therapeutic potential in managing obesity-related metabolic disorders .
Summary Table of Biological Activities
Biological Activity | Description | Research Findings |
---|---|---|
Lysine Biosynthesis | Precursor in lysine synthesis via α-aminoadipate pathway | Essential for protein synthesis |
Diabetes Biomarker | Elevated levels associated with insulin resistance and type 2 diabetes | Strong correlation with BMI and HOMA-IR |
Cardiovascular Impact | Promotes vascular inflammation linked to atherosclerosis | Higher serum levels in patients with AS |
Neuroexcitatory Modulation | Antagonizes NMDA receptors, potentially influencing neurological disorders | Implications for excitotoxicity |
科学研究应用
Metabolic Disorders
3-Aminoadipic acid has been implicated in the pathophysiology of several metabolic disorders, particularly diabetes and obesity. Studies have indicated that elevated levels of 3-AAA are associated with insulin resistance and increased adiposity. For instance, a study found that higher concentrations of 3-AAA were positively correlated with body mass index (BMI) and triglyceride levels in individuals at risk for type 2 diabetes (T2D) . Additionally, animal models have demonstrated that administration of 3-AAA can reduce fasting plasma glucose levels and improve insulin secretion, suggesting its potential as a therapeutic agent for diabetes management .
Neurological Conditions
Research has also highlighted the role of 3-AAA in neurological health. Changes in serum levels of 3-AAA have been observed in patients with Alzheimer’s disease (AD), indicating its potential as a biomarker for diagnosis and prognosis . Furthermore, studies have suggested that 3-AAA may interact with the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function . This interaction could be significant in understanding neurodegenerative diseases and developing targeted therapies.
Synthesis of Pharmaceuticals
This compound serves as a valuable chiral pool building block in pharmaceutical synthesis. It is utilized in the production of various compounds, including cephalosporin antibiotics. The enzymatic cleavage of cephalosporin C yields 7-aminocephalosporanic acid (7-ACA), with 3-AAA acting as an essential precursor . This process not only enhances the efficiency of antibiotic production but also contributes to the development of novel therapeutic agents.
Potential Drug Development
The compound's ability to modulate metabolic pathways makes it a candidate for drug development targeting obesity and diabetes. Its role as a selective inhibitor of certain metabolic processes suggests that further exploration could lead to new treatments for these conditions . Moreover, understanding its mechanisms could facilitate the design of more effective drugs with fewer side effects.
Case Studies and Findings
Study | Findings | Implications |
---|---|---|
Wang et al. (2013) | Identified 3-AAA as a strong predictor for T2D risk | Suggests potential use as a biomarker |
Xu et al. (2019) | Demonstrated weight loss and improved glucose levels in mice treated with 3-AAA | Indicates therapeutic potential for obesity |
Toledo et al. (2017) | Found altered 3-AAA levels in AD patients | Potential biomarker for neurodegenerative diseases |
属性
IUPAC Name |
3-aminohexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCFXXGZPWJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313637 | |
Record name | 3-Aminohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-96-3, 40967-78-0 | |
Record name | 3-Aminohexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5427-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5427-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Aminoadipic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。